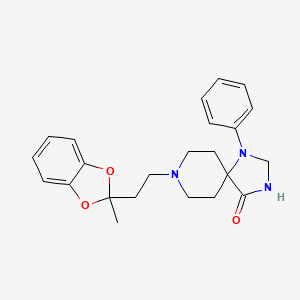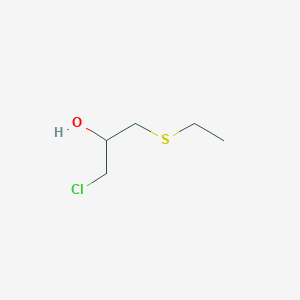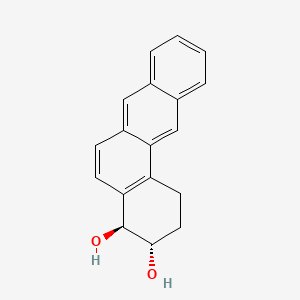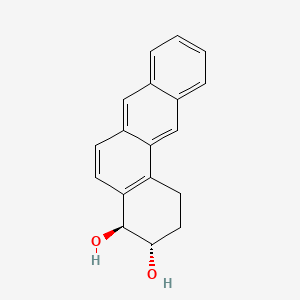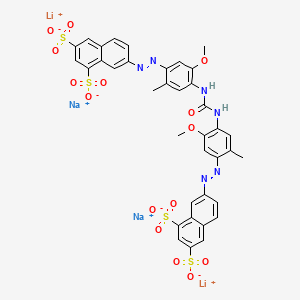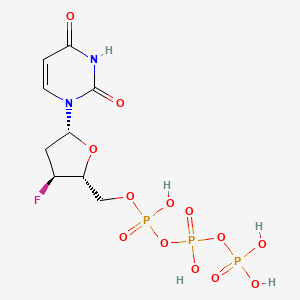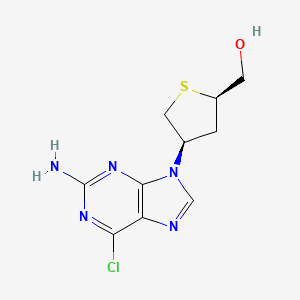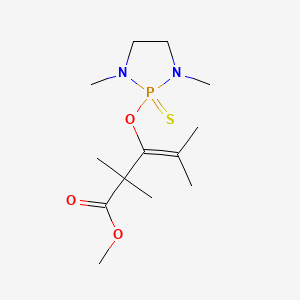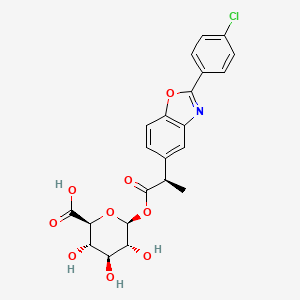
(R)-Benoxaprofen glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was used for its analgesic and anti-inflammatory properties. The glucuronide form is a result of the body’s phase II metabolism, where benoxaprofen is conjugated with glucuronic acid to increase its solubility and facilitate excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benoxaprofen glucuronide typically involves the conjugation of benoxaprofen with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production of ®-Benoxaprofen glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the reaction efficiently. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate.
Chemical Reactions Analysis
Types of Reactions
®-Benoxaprofen glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The glucuronic acid moiety can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles that can attack the glucuronic acid moiety.
Major Products Formed
Hydrolysis: Benoxaprofen and glucuronic acid.
Oxidation: Oxidized derivatives of benoxaprofen glucuronide.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Scientific Research Applications
®-Benoxaprofen glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study phase II metabolism and glucuronidation processes.
Biology: Helps in understanding the metabolic pathways and the role of UGT enzymes.
Medicine: Provides insights into the pharmacokinetics and metabolism of NSAIDs.
Industry: Used in the development of drug metabolism studies and in the production of glucuronide conjugates for pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of ®-Benoxaprofen glucuronide involves its role as a metabolite of benoxaprofen. The glucuronidation process increases the solubility of benoxaprofen, facilitating its excretion from the body. The molecular targets include the UGT enzymes that catalyze the conjugation reaction. The pathways involved are part of the body’s detoxification system, where xenobiotics are converted into more water-soluble forms for excretion.
Comparison with Similar Compounds
Similar Compounds
Benoxaprofen: The parent compound from which ®-Benoxaprofen glucuronide is derived.
Other NSAID Glucuronides: Such as ibuprofen glucuronide and naproxen glucuronide.
Uniqueness
®-Benoxaprofen glucuronide is unique due to its specific structure and the metabolic pathway it follows. Unlike other NSAID glucuronides, it has distinct pharmacokinetic properties and a unique metabolic profile. This uniqueness makes it a valuable compound for studying the metabolism and excretion of NSAIDs.
Properties
CAS No. |
112924-40-0 |
|---|---|
Molecular Formula |
C22H20ClNO9 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9-,15+,16+,17-,18+,22+/m1/s1 |
InChI Key |
FMHXTOVNUBYPFK-MQAJGHQPSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
